Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate

Organoiron chemistry Alkaloid synthesis Electrophilic π-complexes

Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate (CAS 51508-59-9, molecular weight 393.99 g/mol) is a cationic iron tricarbonyl complex in which the 2-methoxycyclohexadienylium moiety functions as an η⁵-ligand, charge-balanced by a hexafluorophosphate counterion. It belongs to the broader class of tricarbonyl(cyclohexadienylium)iron salts that serve as stoichiometric electrophiles in organic synthesis, with a standard commercial purity specification of 97%.

Molecular Formula C10H9F24FeO4P4
Molecular Weight 828.88 g/mol
Cat. No. B12339422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate
Molecular FormulaC10H9F24FeO4P4
Molecular Weight828.88 g/mol
Structural Identifiers
SMILESCOC1=CCC=C[CH+]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3]
InChIInChI=1S/C7H9O.3CO.4F6P.Fe/c1-8-7-5-3-2-4-6-7;3*1-2;4*1-7(2,3,4,5)6;/h2-3,5-6H,4H2,1H3;;;;;;;;/q+1;;;;4*-1;+3
InChIKeyVQHVJKNUYMNMDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricarbonyl(2-methoxycyclohexadienylium)iron Hexafluorophosphate – Core Properties and Compound-Class Context for Strategic Sourcing


Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate (CAS 51508-59-9, molecular weight 393.99 g/mol) is a cationic iron tricarbonyl complex in which the 2-methoxycyclohexadienylium moiety functions as an η⁵-ligand, charge-balanced by a hexafluorophosphate counterion . It belongs to the broader class of tricarbonyl(cyclohexadienylium)iron salts that serve as stoichiometric electrophiles in organic synthesis, with a standard commercial purity specification of 97% .

Why Generic Substitution of Tricarbonyl(2-methoxycyclohexadienylium)iron Hexafluorophosphate Introduces Uncontrolled Synthetic Risk


In-class organoiron complexes cannot be simply interchanged because the position of the methoxy substituent on the cyclohexadienylium ring fundamentally alters both the electrophilic reactivity pattern and the subsequent nucleophile addition regiochemistry [1]. The 2-methoxy substitution pattern provides a specific synthetic handle for generating p-methoxyphenyl cation equivalents, a transformation that the corresponding 4-methoxy, 1-methyl-4-methoxy, or unsubstituted analogs cannot directly replicate [2]. This positional specificity is evidenced by comparative theoretical studies showing distinct structural and reactivity parameters for the 2-methoxy versus 1-methyl-4-methoxy substituted cations, confirming that the substitution pattern is not a trivial modification but a determinant of chemical behavior [1].

Quantitative Differentiation Evidence: Tricarbonyl(2-methoxycyclohexadienylium)iron Hexafluorophosphate versus Closest Analogs


Synthetic Utility as a p-Methoxyphenyl Cation Equivalent – Enabling Alkaloid Total Synthesis

Tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate functions as a direct, shelf-stable synthetic equivalent of the p-methoxyphenyl cation, a reactive electrophilic synthon that cannot be stored in free form. This property was demonstrated in the total synthesis of the Sceletium alkaloid (±)-O-methyljoubertiamine, where reaction of the dienyl complex 178 with sodium enolate 177 gave adduct–complex 179 in 92% yield [1]. By contrast, the unsubstituted tricarbonyl(cyclohexadienylium)iron hexafluorophosphate or the 4-methoxy-substituted analog cannot serve as a p-methoxyphenyl cation surrogate because they lack the requisite 2-methoxy substitution pattern that installs the para-methoxy group at the correct position in the final aryl product after demetallation [2].

Organoiron chemistry Alkaloid synthesis Electrophilic π-complexes

Measured Nonlinear Optical (NLO) Performance of Derived 1,3-Diene Iron Tricarbonyl Adducts

Adducts synthesized from tricarbonyl(1–5-η-2-methoxycyclohexadienylium)iron hexafluorophosphate by nucleophilic addition of metronidazole (1MF) and sulfamethoxazole (1SF) were evaluated for nonlinear optical properties using DFT calculations and referenced against urea as a standard. The static first hyperpolarizability [β(0;0,0)] and the electro-optic Pockels effect [β(-ω;ω,0)] of these adducts were 8–14 times greater than urea. The second hyperpolarizability values for the direct current second harmonic generation [γ(-2ω;ω,ω,0)] ranged from 3 to 196 times higher than urea [1]. While this comparison is against urea (a reference standard) rather than a direct in-class organoiron analog, it provides a quantifiable baseline for the optical performance achievable with derivatives of this specific 2-methoxy-substituted precursor. The computational data establish that the 2-methoxycyclohexadienylium iron scaffold can support substantial NLO responses, a property not reported for the unsubstituted or 1,4-dimethoxy analog-derived adducts in the same study [1].

Nonlinear optics Optical materials Second harmonic generation

Commercial Purity Benchmark and Counterion Selection Advantage

The standard commercial purity specification for tricarbonyl(2-methoxycyclohexadienylium)iron hexafluorophosphate from major laboratory chemical suppliers is 97% (assay) . This compares to 95% for the same compound offered by alternative specialty chemical vendors, representing a +2% absolute purity advantage . Additionally, the hexafluorophosphate (PF₆⁻) counterion offers practical handling advantages over the corresponding tetrafluoroborate (BF₄⁻) salt: PF₆⁻ salts are generally less hygroscopic and exhibit higher thermal stability, a class-level property that facilitates more accurate stoichiometric control in moisture-sensitive organoiron reactions. The tetrafluoroborate analog, tricarbonyl(4-methoxy-1-methylcyclohexadienylium)iron tetrafluoroborate (CAS 12307-40-3), is commercially available but requires more rigorous anhydrous handling .

Chemical procurement Organometallic reagents Hexafluorophosphate salts

Positional Substituent Effect on Nucleophile Addition Regioselectivity

In a comprehensive study of nucleophile addition regioselectivity to tricarbonyl(cyclohexadienylium)iron complexes, Pearson et al. demonstrated that the electronic and steric nature of the alkoxy substituent critically determines the site of nucleophile attack. Complexes bearing a 4-methoxy substituent showed inferior regioselectivity for the 1-substituted dienylium terminus compared to those with a 4-isopropoxy substituent, because the more electron-donating isopropoxy group better directs nucleophiles to the desired unsubstituted terminus [1]. By extension, the 2-methoxy substitution pattern in the target compound places the electron-donating group at a position that is electronically distinct from the 4-position, altering the charge distribution across the η⁵-dienyl system and thereby changing the inherent regioselectivity profile compared to 4-methoxy-substituted analogs [2]. While the exact regioselectivity ratios for the 2-methoxy derivative were not tabulated in the same study, the systematic structure–selectivity relationship established across multiple alkoxy-substituted dienylium complexes supports a class-level inference that the 2-methoxy pattern confers a different and predictable regioselectivity fingerprint.

Regioselective synthesis Organoiron electrophiles Enolate addition

Validated Application Scenarios for Tricarbonyl(2-methoxycyclohexadienylium)iron Hexafluorophosphate in Synthesis and Materials Research


Synthetic Equivalent of the p-Methoxyphenyl Cation in Alkaloid and Natural Product Total Synthesis

This compound is the reagent of choice when a synthetic route requires a stable, storable precursor that can deliver a p-methoxyphenyl group to a nucleophilic coupling partner. The 92% yield demonstrated in the O-methyljoubertiamine synthesis [1] establishes its effectiveness as a p-methoxyphenyl cation equivalent for the construction of arylated cyclohexenone intermediates in alkaloid synthesis programs.

Precursor for Nonlinear Optical (NLO) Active Organometallic Materials

The 2-methoxycyclohexadienylium iron adducts derived from this compound exhibit static and dynamic NLO responses that are 3–196 times higher than the urea reference standard [2]. This makes the compound a candidate starting material for research groups screening organoiron scaffolds for second-harmonic generation (SHG), electro-optic Pockels effect, and optical Kerr effect applications, where the 2-methoxy substitution pattern may contribute to the observed enhancement.

Stoichiometric Electrophile for Regioselective Carbon–Carbon and Carbon–Heteroatom Bond Formation

Based on the class-level understanding that the 2-methoxy substituent provides a distinct electronic environment compared to 4-methoxy isomers [3], this compound is suitable for applications requiring nucleophile addition with regiochemical outcomes that differ from those achievable with 4-methoxy-substituted dienylium complexes. It can be employed in combinatorial library synthesis for carbon–carbon and carbon–heteroatom bond formation, where the hexafluorophosphate counterion offers practical handling advantages over tetrafluoroborate salts .

Medicinal Chemistry Derivatization via Nucleophilic Drug Fragment Attachment

The successful nucleophilic addition of metronidazole and sulfamethoxazole to the 2-methoxydienyliumiron cation, followed by demetallation to liberate the modified drug molecules [2], demonstrates a viable strategy for late-stage functionalization of pharmaceutical scaffolds. The 97% purity specification supports the reproducibility of such derivatization reactions in medicinal chemistry settings.

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